2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
Properties
Molecular Formula |
C19H17F3N4O2S |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H17F3N4O2S/c1-26-17(14-8-3-4-9-15(14)28-2)24-25-18(26)29-11-16(27)23-13-7-5-6-12(10-13)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27) |
InChI Key |
NWDKSVJKRLFPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
A common approach to 1,2,4-triazoles involves the cyclization of thiosemicarbazides. For instance, methyl hydrazine reacts with 2-methoxyphenyl isothiocyanate to form a thiosemicarbazide intermediate, which undergoes acid-catalyzed cyclization. In one protocol, refluxing the intermediate in acetic anhydride at 120°C for 6 hours yields 5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The methyl group at position 4 originates from methyl hydrazine, while the 2-methoxyphenyl group is introduced via the isothiocyanate precursor.
Alternative Routes Using Hydrazine and Carboxylic Acid Derivatives
Another method employs the reaction of methyl hydrazine with 2-methoxybenzoyl chloride, followed by treatment with ammonium thiocyanate. This two-step process generates the triazole ring through intramolecular cyclization under basic conditions (e.g., NaOH in ethanol). The thiol group at position 3 is introduced via thiocyanate incorporation, which is subsequently reduced or hydrolyzed to the thiol form.
Functionalization of the Triazole Thiol
The thiol group at position 3 of the triazole core is critical for forming the thioether linkage to the acetamide moiety.
Alkylation with Bromoacetamide
The thiol-triazole intermediate undergoes alkylation with bromoacetamide derivatives. For example, N-(3-(trifluoromethyl)phenyl)bromoacetamide is prepared by reacting 3-(trifluoromethyl)aniline with bromoacetyl bromide in dichloromethane at 0–5°C. Subsequent coupling of the thiol-triazole with this bromoacetamide in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃) at 60°C for 8 hours affords the thioether product. Yields for this step typically range from 70% to 85%, depending on the purity of the intermediates.
Optimization of Thioether Formation
Reaction conditions significantly impact efficiency. Solvent polarity, base strength, and temperature are optimized to minimize disulfide byproducts. Polar aprotic solvents like DMF enhance nucleophilicity of the thiol, while mild bases (e.g., K₂CO₃) prevent over-alkylation. Elevated temperatures (50–60°C) accelerate the reaction without degrading sensitive functional groups like the trifluoromethyl moiety.
Preparation of the Acetamide Moiety
The N-(3-(trifluoromethyl)phenyl)acetamide segment is synthesized independently and coupled to the triazole-thiol.
Acetylation of 3-(Trifluoromethyl)aniline
3-(Trifluoromethyl)aniline reacts with bromoacetyl bromide in a 1:1 molar ratio in anhydrous dichloromethane. The reaction is conducted under nitrogen at 0°C to control exothermicity, followed by gradual warming to room temperature over 2 hours. The resulting N-(3-(trifluoromethyl)phenyl)bromoacetamide is isolated via vacuum filtration and recrystallized from ethanol, achieving >90% purity.
Alternative Pathways Using Chloroacetamide
In cases where bromoacetyl bromide is unavailable, chloroacetamide derivatives serve as viable alternatives. However, chloroacetamide requires harsher conditions (e.g., higher temperatures or stronger bases like sodium hydride) for efficient alkylation, which may compromise yield due to side reactions.
Convergent Synthetic Strategies
Modern approaches emphasize convergent synthesis to improve scalability and reduce intermediate purification steps.
Simultaneous Triazole and Acetamide Synthesis
A one-pot method combines triazole cyclization and thioether formation. Here, methyl hydrazine, 2-methoxybenzoyl chloride, and N-(3-(trifluoromethyl)phenyl)bromoacetamide are reacted sequentially in a single vessel. While this method reduces processing time, yields are modest (50–60%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, such as cyclization and alkylation. For example, cyclizing the thiosemicarbazide intermediate under microwave conditions (150°C, 20 minutes) improves yield to 78% compared to conventional heating. Similarly, thioether formation completes within 1 hour under microwave irradiation at 100°C, enhancing overall efficiency.
Analytical Characterization
Rigorous spectroscopic and chromatographic analyses confirm structural integrity.
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity using a C18 column and acetonitrile/water (70:30) mobile phase.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the methoxyphenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring through S-alkylation methods and subsequent acetamide formation. Detailed structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the compound.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activities due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungal cell membranes. The specific compound has demonstrated effectiveness against a range of pathogenic fungi, making it a candidate for further development as an antifungal agent .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in preclinical trials, where it was evaluated for its ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In silico molecular docking studies suggest that it may interact with key proteins involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been noted in various studies, where it was found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes it a potential candidate for treating inflammatory diseases .
Agricultural Applications
Due to its biological activity, this compound may also find applications in agricultural science as a fungicide or pesticide. Its ability to target specific fungal pathogens can help in developing safer and more effective agricultural treatments .
Case Study on Antimicrobial Efficacy
In a study published by MDPI, the antimicrobial efficacy of various triazole derivatives was evaluated, highlighting the superior activity of those containing methoxy and trifluoromethyl groups. The specific compound showed a significant reduction in fungal growth compared to controls .
Case Study on Anticancer Properties
Another research project focused on the anticancer properties of triazole derivatives demonstrated that compounds similar to 2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exhibited high cytotoxicity against various cancer cell lines, suggesting that further structural optimization could enhance their therapeutic potential .
Mechanism of Action
The mechanism of action of 2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl and trifluoromethylphenyl groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-acetamide derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives
Key Findings:
Substituent Effects on Activity: Electron-withdrawing groups (e.g., CF₃, Br) enhance nonlinear optical (NLO) properties and metabolic stability but may reduce solubility . Methoxy and amino groups improve solubility and antiexudative activity, as seen in compounds from and .
Structural Rigidity :
- Allyl or benzyl substitutions () decrease planarity, reducing π-π stacking interactions critical for receptor binding .
Biological Performance :
- The target compound’s trifluoromethylphenyl group may offer superior receptor affinity compared to chlorophenyl or dimethylphenyl analogs, though direct assay data are lacking .
Research Implications
The structural diversity of triazole-acetamides underscores their versatility in drug design and materials science. The target compound’s balanced electronic profile (CF₃ and OCH₃) positions it as a candidate for further NLO studies or anti-inflammatory applications. Comparative synthesis methods (e.g., InCl₃-mediated thioether formation in ) provide scalable routes for derivative synthesis .
Biological Activity
The compound 2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazole derivatives are known for their antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological profile and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.48 g/mol. The structure features a triazole ring, a methoxyphenyl group, and a trifluoromethyl substituent, which may influence its biological activity.
Biological Activity Overview
-
Antimicrobial Activity :
- Triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains. For instance, studies indicate that triazole compounds can effectively inhibit the growth of resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- The Minimum Inhibitory Concentration (MIC) values for related triazole compounds have shown promising results; for example, compounds with similar structures have demonstrated MIC values ranging from 0.125 to 8 μg/mL against various pathogens .
-
Anticancer Potential :
- Research indicates that triazole derivatives can act as anticancer agents. They may inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways .
- The structure-activity relationship (SAR) analysis suggests that modifications in the triazole ring and substituents can enhance anticancer efficacy .
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole derivatives:
- Study 1 : A series of 1,2,4-triazole derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-donating groups exhibited enhanced activity .
- Study 2 : A study explored the anticancer activity of various triazole compounds against human cancer cell lines. The findings revealed that specific substitutions on the triazole ring significantly increased cytotoxicity .
Data Table: Biological Activities of Related Triazole Compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for producing 2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide with high purity?
- Methodology : A stepwise approach involving cyclocondensation of thiosemicarbazides followed by alkylation with chloroacetamide derivatives is commonly employed. For example, reacting 5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol with N-(3-(trifluoromethyl)phenyl)chloroacetamide in ethanol under reflux conditions (1–2 hours) yields the target compound. Purity optimization requires recrystallization from ethanol-DMF mixtures and validation via HPLC (>98% purity) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- Elemental analysis to verify C, H, N, and S content.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety, S–S stretch at ~500 cm⁻¹).
- Chromatography (TLC/HPLC) to confirm homogeneity .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic trifluoromethyl and methoxyphenyl groups.
- Stability : Store in airtight containers at 2–8°C to prevent hydrolysis of the thioether bond. Avoid prolonged exposure to light or moisture, which may degrade the triazole ring .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. fluoro groups) influence the compound’s pharmacological activity?
- Structure-Activity Relationship (SAR) :
- The 2-methoxyphenyl group enhances lipophilicity, improving membrane permeability.
- The trifluoromethylphenyl moiety increases metabolic stability by resisting oxidative degradation.
- Comparative studies with fluorophenyl analogs (e.g., 3-fluorophenyl derivatives) show reduced cytotoxicity but lower binding affinity to target enzymes .
Q. What computational methods are suitable for predicting binding interactions between this compound and biological targets (e.g., kinases)?
- Methodology :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with ATP-binding pockets.
- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns.
- QSAR modeling to correlate electronic properties (HOMO-LUMO gaps) with inhibitory activity .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Experimental Design :
- Perform dose-response assays (e.g., IC₅₀ determination) across multiple cell lines (e.g., HeLa, RAW 264.7) to clarify context-dependent effects.
- Validate target specificity using knockout models or RNA interference to silence suspected pathways.
- Cross-reference with structurally similar compounds (e.g., pyrazole-triazole hybrids) to identify shared mechanisms .
Q. What strategies mitigate the formation of toxic byproducts during synthesis?
- Optimization :
- Replace chloroacetyl chloride with less reactive acylating agents (e.g., bromoacetamide) to reduce genotoxic impurity risk.
- Implement green chemistry principles (e.g., aqueous reaction media, catalytic reagents) to minimize waste.
- Monitor byproducts via LC-MS and employ scavenging resins (e.g., QuadraPure™) for removal .
Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?
- Advanced Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
